(2-Cyclopropyl-5-fluoropyridin-4-yl)boronic acid
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Overview
Description
(2-Cyclopropyl-5-fluoropyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a cyclopropyl and a fluorine group. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyl-5-fluoropyridin-4-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method involves the direct borylation of the pyridine ring using iridium or rhodium catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyl-5-fluoropyridin-4-yl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The fluorine and cyclopropyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Biaryls: Formed from Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed from oxidation reactions.
Boranes: Formed from reduction reactions.
Scientific Research Applications
(2-Cyclopropyl-5-fluoropyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-5-fluoropyridin-4-yl)boronic acid primarily involves its role as a reagent in chemical reactions:
Suzuki-Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a carbon-carbon bond.
Molecular Targets and Pathways: In biological applications, the compound can interact with specific enzymes or receptors, inhibiting their activity and modulating cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- **(5-Chloro-2-fluor
Properties
CAS No. |
2225174-24-1 |
---|---|
Molecular Formula |
C8H9BFNO2 |
Molecular Weight |
180.97 g/mol |
IUPAC Name |
(2-cyclopropyl-5-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H9BFNO2/c10-7-4-11-8(5-1-2-5)3-6(7)9(12)13/h3-5,12-13H,1-2H2 |
InChI Key |
UFILZXVWDMUYJV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1F)C2CC2)(O)O |
Origin of Product |
United States |
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